Cas no 10041-03-9 (3-(1H-imidazol-1-yl)phenol)

3-(1H-Imidazol-1-yl)phenol is a heterocyclic compound featuring a phenol group linked to an imidazole moiety. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both phenolic and imidazole functionalities enhances its reactivity, enabling applications in coordination chemistry and catalysis. It exhibits potential as a ligand for metal complexes due to its ability to form stable chelates. The compound’s stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in organic synthesis. Its well-defined molecular structure allows for precise modifications, facilitating tailored applications in research and industrial processes.
3-(1H-imidazol-1-yl)phenol structure
3-(1H-imidazol-1-yl)phenol structure
Product Name:3-(1H-imidazol-1-yl)phenol
CAS No:10041-03-9
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD19686220
CID:1057963
PubChem ID:10464591
Update Time:2025-05-20

3-(1H-imidazol-1-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-imidazol-1-yl)phenol
    • AKOS013259649
    • Z1182328262
    • DTXSID701311261
    • 3(1H-imidazol-1-yl)phenol
    • 3-(1H-imidazol-1-yl) phenol
    • BECRMARRTSMUAO-UHFFFAOYSA-N
    • SCHEMBL3071130
    • 3-imidazol-1-ylphenol
    • DB-182516
    • EN300-75587
    • G46306
    • Phenol, 3-(1H-imidazol-1-yl)-
    • 3-(imidazol-1-yl)phenol
    • 10041-03-9
    • MDL: MFCD19686220
    • Inchi: 1S/C9H8N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7,12H
    • InChI Key: BECRMARRTSMUAO-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)N1C=NC=C1

Computed Properties

  • Exact Mass: 160.06374
  • Monoisotopic Mass: 160.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

3-(1H-imidazol-1-yl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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